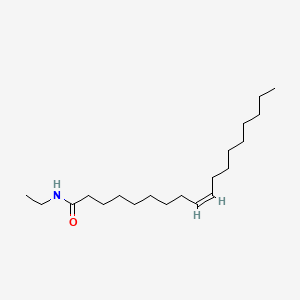

N-Ethyl-9Z-octadecenamide

Description

N-Ethyl-9Z-octadecenamide (CAS: 85075-82-7), also known as Oleoyl Ethyl Amide or OEtA, is a fatty acid amide derivative with the molecular formula C₂₀H₃₉NO and a molecular mass of 309.538 g/mol . Structurally, it consists of an 18-carbon monounsaturated chain (9Z-octadecenoyl) linked to an ethylamide group. This compound is synthesized via the reaction of 9(Z)-octadecenoic acid with ethylamine, often employing oxalyl chloride as an activating agent in dichloromethane .

Properties

IUPAC Name |

(Z)-N-ethyloctadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJYYCFYGXPUMF-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-9Z-octadecenamide can be synthesized through the reaction of oleic acid chloride with ethylamine . The reaction typically involves the following steps:

Formation of Oleic Acid Chloride: Oleic acid is reacted with thionyl chloride to form oleic acid chloride.

Amidation Reaction: Oleic acid chloride is then reacted with ethylamine to form this compound.

The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-9Z-octadecenamide undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The ethyl group on the amide nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Amines.

Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

N-Ethyl-9Z-octadecenamide has several notable applications in scientific research:

Chemistry

- Organic Synthesis : It serves as a reagent in organic synthesis and a model compound for studying fatty amides. Its structural characteristics allow for modifications that enable various synthetic pathways.

Biology

- FAAH Inhibition : The compound is primarily investigated for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endogenous fatty acid amides such as anandamide. By inhibiting FAAH, this compound may enhance the levels of bioactive lipids involved in pain modulation and mood regulation.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound exhibits analgesic and anxiolytic properties. Its selective inhibition of FAAH without affecting other receptors positions it as a promising candidate for therapeutic applications in pain relief and anxiety disorders .

Industry

- Lubricants and Surfactants : In industrial contexts, this compound is utilized in the production of lubricants and surfactants, contributing to various manufacturing processes.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Analgesic Effects : Research indicates that this compound can produce analgesia when administered subcutaneously in animal models. Its mechanism involves modulation of pain pathways through FAAH inhibition .

- Anxiolytic Properties : Studies have shown that increasing levels of anandamide via FAAH inhibition may contribute to reduced anxiety behaviors in animal models, highlighting its potential for treating anxiety disorders.

- Toxicological Assessments : Toxicity studies have indicated low acute toxicity levels in animal models, suggesting safety for potential therapeutic use. However, further studies are required to fully elucidate long-term effects and interactions with other biological systems .

Mechanism of Action

N-Ethyl-9Z-octadecenamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides . By inhibiting FAAH, this compound increases the levels of endogenous fatty acid amides, which can modulate various physiological processes, including pain perception and anxiety . The molecular targets and pathways involved include the endocannabinoid system and other lipid signaling pathways .

Comparison with Similar Compounds

Oleamide (9Z-Octadecenamide)

- Molecular Formula: C₁₈H₃₅NO

- Molecular Weight : 281.48 g/mol

- Key Differences : Lacks the ethyl group on the amide nitrogen.

- Biological Activity: Oleamide is an endogenous sleep-inducing lipid that modulates GABA₃ receptors and inhibits gap junction communication .

- Safety : Classified as harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity Category 4) .

N-(2-(2-Hydroxyethylamino)ethyl)oleamide

- Molecular Formula : C₂₂H₄₄N₂O₂

- Molecular Weight : 368.606 g/mol

- Key Differences: Incorporates a hydroxyethylaminoethyl group, increasing polarity and hydrogen-bonding capacity.

- Biological Activity : The hydroxyethyl group may enhance solubility and alter receptor interactions, though specific targets remain unverified .

N-[2-(1-Piperazinyl)ethyl]-9Z-octadecenamide

N-(2-Hydroxy-4,6-dimethoxyphenyl)-9Z-octadecenamide

- Molecular Formula: C₂₆H₄₃NO₄

- Molecular Weight : 433.62 g/mol

- Key Differences : Aromatic substituents (hydroxy and methoxy groups) increase steric bulk and electronic effects.

- Biological Activity: Phenolic groups may confer antioxidant properties or enable interactions with estrogen receptors .

Structural and Functional Comparison Table

Key Research Findings

- Synthetic Accessibility: N-Ethyl derivatives are synthesized via amidation of 9(Z)-octadecenoic acid, with ethylamine providing a straightforward route compared to more complex substituents (e.g., piperazine or aromatic groups) .

- Metabolic Stability : The ethyl group in this compound reduces susceptibility to enzymatic degradation compared to oleamide, prolonging its biological activity .

- Safety Profiles : Most oleamide derivatives exhibit low acute toxicity (Category 4) but may cause skin sensitization .

Biological Activity

N-Ethyl-9Z-octadecenamide, also known as oleamide ethyl amide, is a fatty amide with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in pain management and neurological functions. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and comparisons with related compounds.

- Molecular Formula : C20H39NO

- Molecular Weight : 309.53 g/mol

- CAS Number : 85075-82-7

This compound can be synthesized through the amidation of oleic acid chloride with ethylamine. The reaction typically requires controlled temperatures and inert atmospheres to minimize oxidation during synthesis.

This compound primarily acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides, including anandamide and oleamide. By inhibiting FAAH, this compound increases the levels of these endocannabinoids in the body, which can lead to various physiological effects:

- Analgesic Effects : Increased levels of anandamide can enhance pain relief by activating cannabinoid receptors.

- Anxiolytic Properties : Elevated endocannabinoid levels may contribute to reduced anxiety and stress responses.

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) receptors, which play a crucial role in pain sensation. In animal models, administration of this compound resulted in reduced pain responses in various nociceptive tests, such as the formalin test and tail immersion test .

2. Neurological Effects

The modulation of endocannabinoid levels by this compound suggests potential benefits for neurological conditions. Studies have demonstrated that increased anandamide levels can enhance neuroprotection and promote neurogenesis in certain contexts. Furthermore, its ability to cross the blood-brain barrier allows it to exert effects on central nervous system functions .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Key Effects |

|---|---|---|

| This compound | FAAH inhibitor | Analgesic, anxiolytic |

| Oleamide | FAAH inhibitor | Sleep-inducing |

| N-Oleoyl Ethanolamine | Endocannabinoid-like activity | Neuroprotective |

This compound is distinct from other fatty amides due to its specific substitution pattern on the nitrogen atom, which enhances its selectivity for FAAH inhibition without significantly affecting other enzymes or receptors .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Pain Management Study : A study demonstrated that systemic administration of this compound led to a significant reduction in pain perception in rodent models, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuroprotection Research : Another study highlighted the neuroprotective effects of increased anandamide levels due to FAAH inhibition by this compound, indicating potential applications in neurodegenerative diseases .

- Inflammation Modulation : Research has shown that this compound may also modulate inflammatory responses through its interaction with cannabinoid receptors, providing insights into its role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Ethyl-9Z-octadecenamide, and how do reaction conditions influence yield?

- Methodology : Adapt the synthesis of 9(Z)-octadecenamide by substituting ammonia with ethylamine. For example, react 9(Z)-octadecenoic acid with oxalyl chloride to form the acyl chloride intermediate, followed by ethylamine addition under controlled temperatures (0–5°C) to minimize side reactions . Use vacuum evaporation to remove excess reagents and purify via column chromatography (e.g., Hex–AcOEt mixtures) .

- Key Variables : Temperature control during amine addition (<5°C) prevents thermal degradation. Solvent choice (e.g., CH₂Cl₂) affects reaction kinetics.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm the Z-configuration of the double bond using coupling constants (J = 10–12 Hz for cis isomers) and ethyl group integration .

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 295.3 for [M+H]⁺) .

- Differential Scanning Calorimetry (DSC) : Determine melting points (Tfus) and phase transitions using NIST-standardized protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Approach :

- Reproducibility Checks : Validate purity via HPLC (>98%) and cross-reference with NIST’s phase change data .

- Statistical Analysis : Apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) to identify outliers in datasets .

Q. What experimental design considerations are essential for studying the biological interactions of this compound?

- Design Framework :

- Dose-Response Studies : Use in vitro assays (e.g., cell viability) with concentrations ranging from 1–100 µM. Include controls with structurally similar amides (e.g., macamides) to assess specificity .

- Binding Assays : Employ surface plasmon resonance (SPR) to quantify affinity for lipid-binding proteins (e.g., albumin).

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.